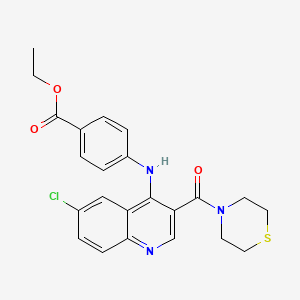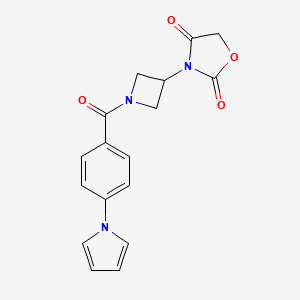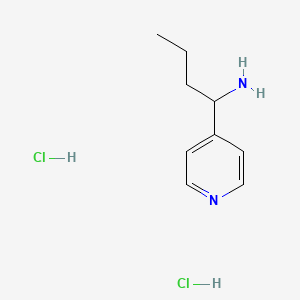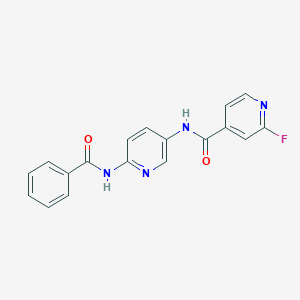
(3-甲氧基-2-甲基苯基)-苯甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-2-methylphenyl)-phenylmethanone, commonly known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, it has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
作用机制
(3-Methoxy-2-methylphenyl)-phenylmethanone acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It also acts as a serotonin and dopamine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This may contribute to the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
(3-Methoxy-2-methylphenyl)-phenylmethanone has been found to produce a range of physiological and biochemical effects, including analgesia, sedation, dissociation, and hallucinations. It has also been found to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia.
实验室实验的优点和局限性
(3-Methoxy-2-methylphenyl)-phenylmethanone has several advantages as a research tool, including its ability to selectively target the NMDA receptor and its potential therapeutic applications. However, its recreational use and potential for abuse may limit its use in certain research settings.
未来方向
There are several potential future directions for research on (3-Methoxy-2-methylphenyl)-phenylmethanone, including further studies on its neuroprotective properties and potential therapeutic applications. Additionally, research may focus on developing new compounds that target the NMDA receptor and have improved therapeutic potential. Finally, studies on the long-term effects of (3-Methoxy-2-methylphenyl)-phenylmethanone use and its potential for addiction and abuse may also be of interest.
合成方法
The synthesis of (3-Methoxy-2-methylphenyl)-phenylmethanone involves the reaction of 3-Methoxy-2-methylphenylacetonitrile with phenylmagnesium bromide, followed by acid hydrolysis. This results in the formation of (3-Methoxy-2-methylphenyl)-phenylmethanone, which is then purified through recrystallization.
科学研究应用
吲哚衍生物合成
吲哚是重要的杂环化合物,存在于天然产物和药物中。它们在细胞生物学中起着至关重要的作用,并表现出多种生物活性。 研究人员探索了合成吲哚的新方法,包括那些存在于选定生物碱中的方法 。化合物 (3-甲氧基-2-甲基苯基)-苯甲酮 可以作为吲哚衍生物的前体,有助于药物开发和化学生物学。
属性
IUPAC Name |
(3-methoxy-2-methylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-13(9-6-10-14(11)17-2)15(16)12-7-4-3-5-8-12/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJLGFBCMCSUDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2385602.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2385605.png)
![Tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate](/img/structure/B2385606.png)


![2-[2-(4-Bromophenyl)hydrazinylidene]propanediamide](/img/structure/B2385611.png)

